tert-Butyl 6-amino-5-bromo-1H-indazole-1-carboxylate
Description
tert-Butyl 6-amino-5-bromo-1H-indazole-1-carboxylate is a substituted indazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an amino group at the 6-position, and a bromine atom at the 5-position of the indazole core. The Boc group enhances solubility and stability during synthetic processes, while the bromine and amino groups offer sites for further functionalization via cross-coupling or nucleophilic substitution reactions .
Properties
IUPAC Name |
tert-butyl 6-amino-5-bromoindazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-10-5-9(14)8(13)4-7(10)6-15-16/h4-6H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQUUMLKQHHYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501190936 | |
| Record name | 1,1-Dimethylethyl 6-amino-5-bromo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501190936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929617-39-0 | |
| Record name | 1,1-Dimethylethyl 6-amino-5-bromo-1H-indazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929617-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 6-amino-5-bromo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501190936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 6-amino-5-bromo-1H-indazole-1-carboxylate typically involves multi-step reactions starting from commercially available precursors. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
tert-Butyl 6-amino-5-bromo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene and acetonitrile . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Research indicates that tert-butyl 6-amino-5-bromo-1H-indazole-1-carboxylate exhibits significant anticancer properties. Studies have shown that indazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of mitochondrial pathways. For example, related compounds have demonstrated potent antiproliferative effects against diverse cancer cell lines, suggesting that this compound may also possess similar activities.
Antiviral and Antimicrobial Activity
The compound is under investigation for its antiviral and antimicrobial properties. Preliminary studies have suggested that it may inhibit viral replication and exhibit antibacterial effects against certain pathogens. These activities are likely due to its ability to interfere with critical biological processes in pathogens.
Case Studies
Several case studies highlight the potential applications of this compound:
- Anticancer Activity Evaluation : A series of indazole derivatives were evaluated for their anticancer activities in vitro. The results indicated that these compounds significantly reduced cell viability in various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index. In vivo studies further demonstrated that these compounds could suppress tumor growth without significant side effects.
- Antiviral Studies : Research on related indazole derivatives has shown promising results in inhibiting viral replication in vitro, indicating potential applications in treating viral infections .
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-5-bromo-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Similarities
The compound shares structural homology with other brominated indazole carboxylates, differing primarily in substituent positions and protecting groups. Below is a comparative analysis based on molecular similarity scores, substituent patterns, and functional properties derived from published data (Table 1).
Table 1: Structural Comparison of tert-Butyl 6-amino-5-bromo-1H-indazole-1-carboxylate with Analogues
| Compound Name | CAS No. | Molecular Formula | Substituent Positions | Similarity Score |
|---|---|---|---|---|
| This compound | Not Provided | C₁₂H₁₄BrN₃O₂ | 1-Boc, 5-Br, 6-NH₂ | Reference |
| tert-Butyl 4-bromo-1H-indazole-5-carboxylate | 898747-24-5 | C₁₂H₁₃BrN₂O₂ | 1-Boc, 4-Br, 5-COO-tert-butyl | 0.91 |
| Methyl 5-bromo-1H-indazole-7-carboxylate | 885518-49-0 | C₉H₇BrN₂O₂ | 7-COOMe, 5-Br | 0.89 |
| Methyl 6-bromo-1H-indazole-4-carboxylate | 938061-94-0 | C₉H₇BrN₂O₂ | 4-COOMe, 6-Br | 0.85 |
| tert-Butyl 5-amino-3-bromo-1H-indazole-1-carboxylate | 1509924-32-6 | C₁₂H₁₄BrN₃O₂ | 1-Boc, 3-Br, 5-NH₂ | 0.83* |
Analysis of Substituent Effects
(a) Bromine Position
- The 5-bromo substituent in the target compound contrasts with 3-bromo (e.g., CAS 1509924-32-6) or 4-bromo (CAS 898747-24-5) analogues. Bromine placement significantly impacts electronic properties and reactivity. For instance, 5-bromo indazoles exhibit enhanced electrophilic aromatic substitution (EAS) activity at the 4-position due to meta-directing effects of the amino group.
- In contrast, 3-bromo derivatives (e.g., CAS 1509924-32-6) may favor Suzuki-Miyaura coupling at the 3-position, offering divergent pathways for functionalization.
(b) Amino Group vs. Ester Variations
- The 6-amino group in the target compound introduces hydrogen-bonding capability, which is absent in non-amino analogues like CAS 898747-24-3.
- Methyl ester derivatives (e.g., CAS 885518-49-0) lack the steric bulk of tert-butyl groups, reducing steric hindrance but increasing susceptibility to hydrolysis.
(c) Boc Protection
- The Boc group in the target compound and CAS 898747-24-5 improves stability under basic conditions compared to methyl esters. However, Boc deprotection under acidic conditions limits applicability in acid-sensitive reactions.
Biological Activity
tert-Butyl 6-amino-5-bromo-1H-indazole-1-carboxylate is a member of the indazole family, a significant class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as a lead compound for developing therapeutic agents, particularly in the fields of oncology and infectious diseases.
The compound can be synthesized through various multi-step reactions starting from commercially available precursors. The synthesis typically involves substitution reactions, oxidation, and coupling reactions, which can be optimized to enhance yield and purity. The chemical structure is characterized by the presence of a bromine atom and an amino group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects such as antiproliferative and apoptotic responses in cancer cells.
Anticancer Properties
Research has indicated that indazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed potent antiproliferative effects against various cancer cell lines. For instance, compound 2f (a related indazole derivative) inhibited cell proliferation in a dose-dependent manner and induced apoptosis in 4T1 breast cancer cells by activating the mitochondrial apoptotic pathway .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2f | 4T1 | < 5 | Induces apoptosis via ROS-mitochondrial pathway |
| This compound | A549 | TBD | TBD |
Antiviral and Antimicrobial Activity
The compound is also being investigated for its antiviral and antimicrobial properties. Preliminary studies suggest that indazole derivatives can inhibit viral replication and exhibit antibacterial effects against certain pathogens. The exact mechanisms remain to be elucidated but may involve interference with viral entry or replication processes.
Case Studies
A notable case study involved the evaluation of a series of indazole derivatives, including this compound, for their anticancer activities. In vitro assays demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index. Additionally, in vivo studies in mouse models revealed that these compounds could suppress tumor growth without significant side effects .
Q & A
Basic Research Questions
Q. How can the synthesis of tert-butyl 6-amino-5-bromo-1H-indazole-1-carboxylate be optimized for high yield and purity?
- Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the indazole nitrogen, followed by bromination and amination. Key steps include:
- Protection : Use di-tert-butyl dicarbonate (Boc₂O) in acetonitrile with DMAP as a catalyst (room temperature, 30 minutes, 95% yield) .
- Bromination : Electrophilic bromination at the 5-position requires controlled conditions (e.g., NBS or Br₂ in DMF) to avoid over-bromination .
- Amination : Palladium-catalyzed coupling or SNAr reactions for introducing the amino group, with careful monitoring of pH and temperature to prevent Boc-group cleavage .
Q. What analytical techniques are most effective for characterizing tert-butyl 6-amino-5-bromo-1H-indazole-1-carboxylate?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies Boc-group protons (1.3 ppm, singlet) and indazole aromatic signals. The bromine atom causes distinct splitting patterns .
- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight (MW = 312.18 g/mol) and isotopic patterns from bromine .
- X-ray Crystallography : Resolves regiochemistry of bromine and amino groups; SHELXL refines structures with anisotropic displacement parameters for heavy atoms (Br) .
Q. How does the bromine substituent influence the reactivity of this indazole derivative in cross-coupling reactions?
- Methodological Answer : The 5-bromo group acts as a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl bromide activation .
- Amino Group Protection : Ensure Boc stability during coupling (use mild bases like K₂CO₃) .
- Post-Reaction Deprotection : TFA/CH₂Cl₂ (1:1) selectively removes the Boc group without disrupting the indazole core .
Advanced Research Questions
Q. What computational methods are used to predict the electronic and steric effects of substituents on this indazole scaffold?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:
- Electrostatic Potential Maps : Highlight nucleophilic (amino group) and electrophilic (bromine) sites .
- Conformational Analysis : Assess Boc-group orientation and steric hindrance for reaction planning .
- TD-DFT : Predicts UV-Vis absorption for photochemical applications .
Q. How are crystallographic disorders resolved in structures containing bulky tert-butyl groups?
- Methodological Answer : SHELXL refinement strategies include:
- Multi-Component Modeling : Split disordered Boc-group atoms into overlapping sites with occupancy constraints .
- Thermal Parameter Restraints : Apply SIMU/DELU commands to stabilize anisotropic displacement of bromine .
- Twinned Data Handling : Use HKLF5 format in SHELXL for high-symmetry space groups (e.g., P2₁/c) .
Q. What mechanistic insights explain the regioselectivity of bromination in this indazole derivative?
- Methodological Answer : Bromination at the 5-position is governed by:
- Electrophilic Aromatic Substitution (EAS) : Electron-donating Boc group directs Br⁺ to the para position (C5) .
- Steric Effects : Boc-group bulkiness prevents bromination at C4 or C7 .
- Kinetic vs. Thermodynamic Control : Low-temperature reactions favor kinetic para-bromination; elevated temperatures may lead to di-brominated byproducts .
Q. How does this compound compare to analogs like tert-butyl 6-hydroxy-1H-indazole-1-carboxylate in biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Amino vs. Hydroxy Groups : The amino group enhances hydrogen-bonding with target proteins (e.g., kinase inhibitors), while hydroxy derivatives show lower cellular permeability .
- Bromine Impact : Bromine increases molecular weight and lipophilicity (clogP +0.5), affecting bioavailability .
Q. What role does this compound play as an intermediate in multi-step pharmaceutical syntheses?
- Methodological Answer : It serves as a precursor to kinase inhibitors and anticancer agents. Example workflow:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
